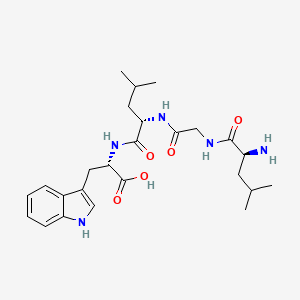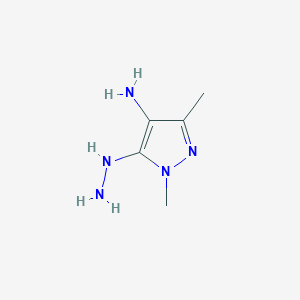![molecular formula C38H24N6 B12552804 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) CAS No. 193145-71-0](/img/structure/B12552804.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a biphenyl core linked to two pyrido[3,4-b]pyrazine moieties. The presence of multiple aromatic rings and nitrogen atoms in its structure makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Formation of Pyrido[3,4-b]pyrazine Moieties: The pyrido[3,4-b]pyrazine units can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and 1,2-diketones.
Coupling of Biphenyl and Pyrido[3,4-b]pyrazine Units: The final step involves coupling the biphenyl core with the pyrido[3,4-b]pyrazine units using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or amino groups.
Applications De Recherche Scientifique
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mécanisme D'action
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of multiple aromatic rings and nitrogen atoms allows for strong interactions with biological macromolecules, potentially disrupting their normal function. In materials science, the compound’s electronic properties enable it to participate in charge transfer processes, making it useful in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable electronic properties.
Pyrido[2,3-b]pyrazine Derivatives: These compounds have a similar pyridine-pyrazine core and are used in similar applications.
Biphenyl Derivatives: Compounds with a biphenyl core are structurally related and exhibit similar chemical reactivity.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) is unique due to its combination of a biphenyl core with pyrido[3,4-b]pyrazine units. This unique structure imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
193145-71-0 |
|---|---|
Formule moléculaire |
C38H24N6 |
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
3-phenyl-2-[4-[4-(3-phenylpyrido[3,4-b]pyrazin-2-yl)phenyl]phenyl]pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C38H24N6/c1-3-7-27(8-4-1)35-37(41-31-19-21-39-23-33(31)43-35)29-15-11-25(12-16-29)26-13-17-30(18-14-26)38-36(28-9-5-2-6-10-28)44-34-24-40-22-20-32(34)42-38/h1-24H |
Clé InChI |
PTTAZSPQVOYSBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=C2C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC7=C(C=NC=C7)N=C6C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)

![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)



![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)

![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)



